2-Chloro-6-fluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzamide ring, along with a piperidinyl-pyrimidinyl moiety
Preparation Methods
The synthesis of 2-Chloro-6-fluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the piperidinyl-pyrimidinyl group. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under coupling conditions.
Introduction of the Piperidinyl-Pyrimidinyl Group: The piperidinyl-pyrimidinyl group can be introduced through a nucleophilic substitution reaction, where the piperidine ring is attached to the pyrimidine moiety, followed by coupling with the benzamide core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-Chloro-6-fluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The piperidinyl-pyrimidinyl moiety can be further functionalized through coupling reactions with other aromatic or heteroaromatic compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents such as palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-6-fluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the intended therapeutic application.
Comparison with Similar Compounds
2-Chloro-6-fluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide can be compared with other similar compounds, such as:
2-Chloro-6-fluoro-N-[2-(morpholin-1-YL)pyrimidin-5-YL]benzamide: This compound has a morpholine ring instead of a piperidine ring, which may influence its biological activity and pharmacokinetic properties.
2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide: The presence of a pyrrolidine ring instead of a piperidine ring can affect the compound’s binding affinity and selectivity for specific targets.
2-Chloro-6-fluoro-N-[2-(azepan-1-YL)pyrimidin-5-YL]benzamide: The azepane ring introduces additional steric and electronic effects, potentially altering the compound’s chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents and the resulting pharmacological profile, which may offer advantages in certain therapeutic applications.
Properties
Molecular Formula |
C16H16ClFN4O |
---|---|
Molecular Weight |
334.77 g/mol |
IUPAC Name |
2-chloro-6-fluoro-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C16H16ClFN4O/c17-12-5-4-6-13(18)14(12)15(23)21-11-9-19-16(20-10-11)22-7-2-1-3-8-22/h4-6,9-10H,1-3,7-8H2,(H,21,23) |
InChI Key |
BXRQVHBWFYEJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.